

2,3-Dichlorophenoxyacetic acid chemical properties and structure

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Compound of Interest

Compound Name: 2,3-Dichlorophenoxyacetic acid

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An In-Depth Technical Guide to **2,3-Dichlorophenoxyacetic Acid**: Chemical Properties, Structure, and Analysis

Introduction

2,3-Dichlorophenoxyacetic acid (2,3-D) is a chlorinated phenoxyacetic acid derivative. While less ubiquitous than its well-known isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), it serves as an important reference compound in analytical chemistry and environmental science.^[1] As a member of the phenoxy herbicide family, its chemical properties and biological activity are of significant interest to researchers in agrochemistry, environmental toxicology, and plant sciences. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies pertaining to 2,3-D, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental physicochemical properties of **2,3-Dichlorophenoxyacetic acid** are summarized in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and assessing its toxicological profile.

Property	Value	Source(s)
IUPAC Name	2-(2,3-dichlorophenoxy)acetic acid	[2]
CAS Number	2976-74-1	[2]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	[2][3]
Molecular Weight	221.04 g/mol	[2][3]
Appearance	White to light yellow powder/solid	[4]
Melting Point	170-175 °C (338-347 °F)	[3]
Boiling Point	160 °C at 760 mmHg (decomposes)	[4]
Solubility	Soluble in ethanol, DMSO, and DMF.	[4]
InChI Key	RBJIGQRZLITQJG-UHFFFAOYSA-N	[2]

Chemical Structure and Synthesis

The molecular structure of **2,3-Dichlorophenoxyacetic acid** consists of a dichlorinated phenyl ring linked to an acetic acid moiety through an ether bond. The specific positioning of the chlorine atoms at the 2 and 3 positions of the phenyl ring distinguishes it from other isomers like 2,4-D and 3,4-D.

Caption: 2D structure of **2,3-Dichlorophenoxyacetic acid**.

Synthesis of 2,3-Dichlorophenoxyacetic Acid

The synthesis of phenoxyacetic acids can generally be achieved through the Williamson ether synthesis, where a phenol is reacted with a haloacetic acid in the presence of a base.[5] For 2,3-D, the synthesis commences with 2,3-dichlorophenol.

Experimental Protocol: Synthesis of 2,3-Dichlorophenoxyacetic Acid

- Preparation of the Phenoxide: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 2,3-dichlorophenol in an appropriate solvent such as ethanol.
- Reaction with Base: Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution to deprotonate the phenol and form the sodium 2,3-dichlorophenoxyde salt.
- Condensation Reaction: Introduce an aqueous solution of chloroacetic acid to the reaction mixture.
- Reflux: Heat the mixture to reflux for several hours to ensure the completion of the nucleophilic substitution reaction.
- Acidification and Precipitation: After cooling, acidify the reaction mixture with a strong acid, like hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate, causing the **2,3-Dichlorophenoxyacetic acid** to precipitate out of the solution.
- Isolation and Purification: The solid product is then collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.



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Caption: Workflow for the synthesis of **2,3-Dichlorophenoxyacetic acid**.

Analytical Methodologies

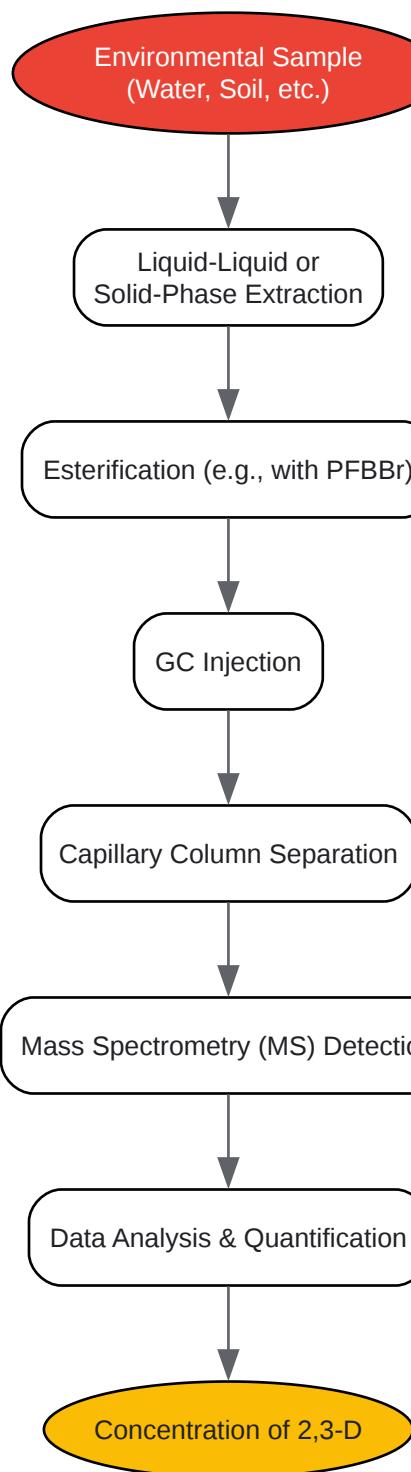
The detection and quantification of **2,3-Dichlorophenoxyacetic acid**, particularly at trace levels in environmental samples, necessitate sensitive analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed.^{[6][7]} Due to the low volatility of the acidic form, derivatization is often required for GC analysis to convert the acid into a more volatile ester.^[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and selectivity, making it a robust method for the analysis of 2,3-D and other phenoxy acid herbicides.[\[8\]](#)

Experimental Protocol: GC-MS Analysis of 2,3-D

- **Sample Preparation (Extraction):** For water samples, a salting-out assisted liquid-liquid extraction (SALLE) can be employed.[\[9\]](#) Acidify the sample to a pH of 2, add a salting-out agent (e.g., sodium chloride), and extract with an organic solvent like acetonitrile. For soil or biological matrices, a more rigorous extraction, potentially involving sonication or Soxhlet extraction, may be necessary.
- **Derivatization:** Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBB_r), and a catalyst. Heat the mixture to form the pentafluorobenzyl ester of 2,3-D. This enhances volatility and improves detection by electron capture or mass spectrometry.
- **GC-MS Analysis:** Inject the derivatized sample into a GC-MS system. A capillary column, such as a DB-5MS, is suitable for separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
- **Quantification:** Prepare a calibration curve using standards of derivatized 2,3-D. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.



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Caption: Analytical workflow for GC-MS determination of 2,3-D.

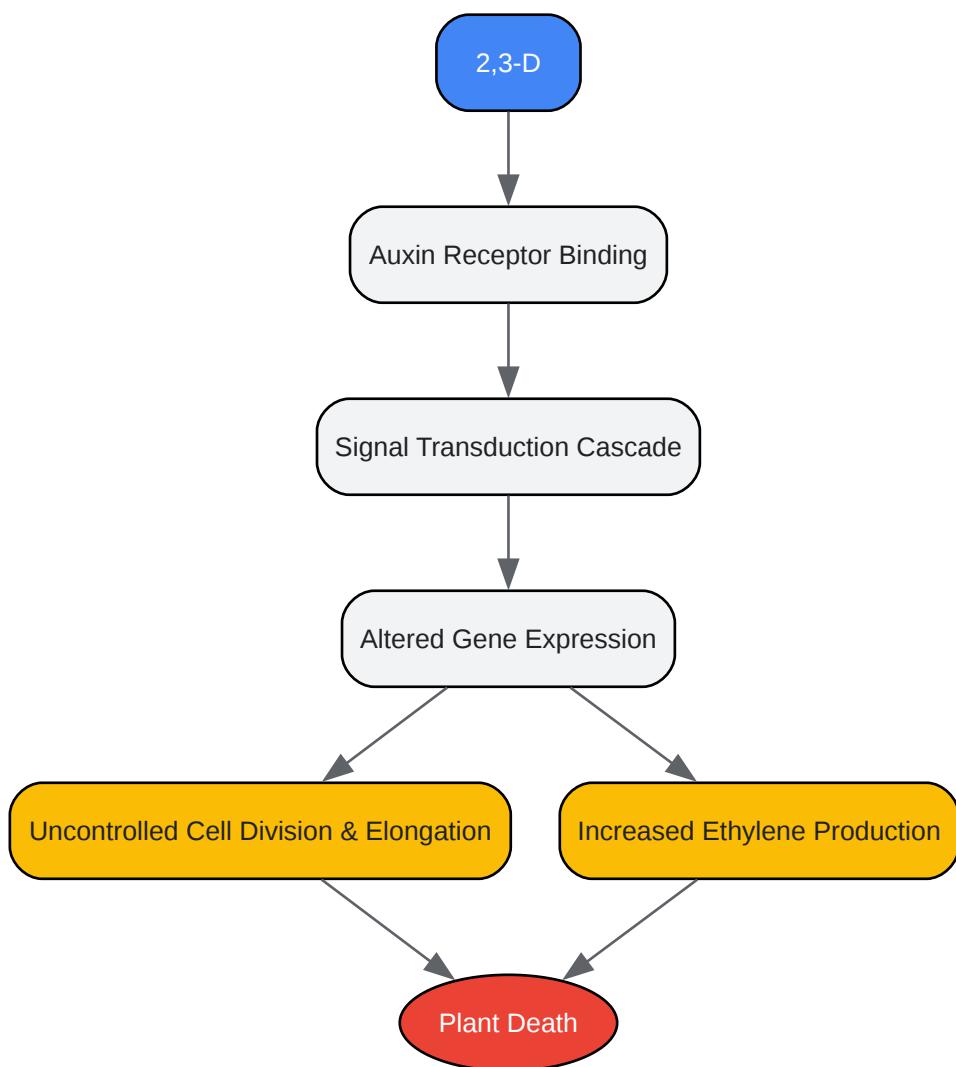
Applications and Mechanism of Action

While its isomer 2,4-D is extensively used as a selective herbicide for broadleaf weeds, **2,3-Dichlorophenoxyacetic acid** is primarily utilized as an analytical standard for the identification and quantification of phenoxy herbicides in various matrices.[\[1\]](#) It is also employed in research settings to study the structure-activity relationships of auxin-like compounds.

The mechanism of action for phenoxyacetic acids involves mimicking the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[\[10\]](#)[\[11\]](#) However, unlike IAA, which is tightly regulated by the plant's metabolic processes, synthetic auxins like 2,3-D are more resistant to degradation.[\[10\]](#) This leads to an uncontrolled and unsustainable growth response in susceptible plants, ultimately resulting in their death.[\[11\]](#)[\[12\]](#)

The key steps in the herbicidal action are:

- Absorption and Translocation: The compound is absorbed through the leaves and roots and transported throughout the plant.[\[12\]](#)
- Binding to Auxin Receptors: It binds to auxin receptors, initiating a signaling cascade.[\[11\]](#)
- Gene Expression and Physiological Response: This leads to the upregulation of genes involved in cell growth and division, causing epinasty (twisting of stems and petioles), and callus formation.[\[11\]](#)[\[12\]](#)
- Ethylene Production and Senescence: The hormonal imbalance also stimulates the production of ethylene, a hormone associated with senescence and cell death.[\[11\]](#)

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Caption: Simplified signaling pathway for auxin-like herbicides.

Toxicological Profile

The toxicological data for **2,3-Dichlorophenoxyacetic acid** is not as extensively documented as for 2,4-D. However, as a member of the chlorophenoxy herbicide class, it is expected to exhibit some level of toxicity. For 2,4-D, chronic exposure in animal studies has shown effects on the blood, liver, and kidneys.^[13] Acute exposure can cause skin and eye irritation.^[13] It is important to handle 2,3-D with appropriate personal protective equipment in a laboratory setting.

Environmental Fate and Impact

The environmental persistence and mobility of 2,3-D are influenced by factors such as soil type, pH, temperature, and microbial activity. Generally, phenoxyacetic acids are susceptible to microbial degradation in soil and aquatic environments.[\[13\]](#) The half-life of 2,4-D in soil is typically in the range of 7 to 10 days.[\[13\]](#) Due to its acidic nature, its mobility in soil is pH-dependent. At higher pH values, it will be in its anionic form, which is more water-soluble and has a higher potential for leaching.[\[13\]](#) In aquatic systems, photolysis can also contribute to its degradation.[\[14\]](#)

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